1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 It is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,5-bis(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one include:
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one: Lacks the thioether groups, resulting in different chemical properties.
(1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains an amino group, making it more reactive in certain biological contexts.
3′,5′-Bis(trifluoromethyl)propiophenone: Similar structure but different functional groups, leading to varied reactivity and applications
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
YDAHSZKBDLIZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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